Cas no 1184598-04-6 (3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid)

3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid is a versatile chemical intermediate featuring a benzoic acid core functionalized with a 4,6-dimethylpyrimidin-2-ylaminomethyl substituent. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and pyrimidine moieties allows for diverse derivatization, enabling applications in ligand design and coordination chemistry. Its crystalline form ensures stability and ease of handling, while the electron-rich pyrimidine ring enhances potential interactions in molecular recognition systems. The compound's well-defined structure and purity make it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators.
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid structure
1184598-04-6 structure
商品名:3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
CAS番号:1184598-04-6
MF:C14H15N3O2
メガワット:257.287802934647
CID:4576046
PubChem ID:60893531

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
    • Benzoic acid, 3-[[(4,6-dimethyl-2-pyrimidinyl)amino]methyl]-
    • インチ: 1S/C14H15N3O2/c1-9-6-10(2)17-14(16-9)15-8-11-4-3-5-12(7-11)13(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17)
    • InChIKey: AVNDYXRFXCXICQ-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC=CC(CNC2=NC(C)=CC(C)=N2)=C1

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-126167-5.0g
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
5.0g
$2691.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22112-1G
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
1g
¥ 4,039.00 2023-03-30
Enamine
EN300-126167-100mg
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95.0%
100mg
$322.0 2023-10-02
Enamine
EN300-126167-10g
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
10g
$3992.0 2023-11-13
Enamine
EN300-126167-5000mg
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95.0%
5000mg
$2692.0 2023-10-02
Enamine
EN300-126167-500mg
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95.0%
500mg
$723.0 2023-10-02
1PlusChem
1P01A53H-5g
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
5g
$3390.00 2023-12-26
1PlusChem
1P01A53H-500mg
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
500mg
$839.00 2025-03-04
Ambeed
A1030006-1g
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 98%
1g
$670.0 2024-04-25
1PlusChem
1P01A53H-100mg
3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
1184598-04-6 95%
100mg
$393.00 2025-03-04

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid 関連文献

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acidに関する追加情報

Professional Introduction to 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic Acid (CAS No. 1184598-04-6)

3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1184598-04-6, has garnered attention due to its structural features and its role in various biochemical pathways. The molecule consists of a benzoic acid core substituted with an amino-methyl group linked to a 4,6-dimethylpyrimidin-2-yl moiety, which contributes to its unique chemical properties and biological activities.

The< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid structure is particularly intriguing because it combines elements that are known to interact with biological targets in meaningful ways. The benzoic acid moiety is a well-established pharmacophore in medicinal chemistry, often contributing to the solubility and bioavailability of drugs. Meanwhile, the pyrimidine ring system is frequently found in biologically active molecules, including nucleoside analogs and kinase inhibitors. The presence of the amino-methyl group further enhances the compound's potential for interaction with biological systems.

Recent research has highlighted the< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid as a promising candidate for further investigation in drug discovery. Studies have demonstrated its ability to modulate certain enzymatic pathways, making it a potential lead compound for therapeutic development. Specifically, the compound has shown promise in preclinical studies related to its interaction with enzymes involved in inflammation and pain signaling. These interactions are mediated by the< strong>4,6-dimethylpyrimidin-2-yl moiety, which is known to exhibit inhibitory effects on various inflammatory mediators.

The< strong>CAS No. 1184598-04-6 identifier ensures that researchers can reliably obtain and reference this compound for their studies. Its unique structural features make it a valuable tool for exploring new pharmacological targets and developing novel therapeutic agents. The benzoic acid component, for instance, is known to have anti-inflammatory properties, while the pyrimidine ring can interact with specific receptors or enzymes in biological systems. This combination of features makes< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid a versatile compound with broad applications in pharmaceutical research.

In addition to its potential therapeutic applications, the< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid has been studied for its role in biochemical pathways related to cellular communication and signal transduction. The< strong>4,6-dimethylpyrimidin-2-yl group is particularly interesting because it can mimic natural pyrimidine bases found in nucleic acids, potentially interfering with or enhancing specific biological processes. This capability makes it a valuable compound for investigating mechanisms of cellular communication and disease progression.

The synthesis of< strong>CAS No. 1184598-04-6-derived compounds has also been a focus of research efforts aimed at optimizing their pharmacological properties. Researchers have explored various synthetic routes to modify the structure of< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid, aiming to enhance its bioavailability, reduce toxicity, and improve target specificity. These efforts have led to the development of several derivatives that show enhanced activity or selectivity in preclinical models.

The growing body of research on< strong>CAS No. 1184598-04-6-related compounds underscores their importance in modern drug discovery and development. The< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid structure exemplifies how combining different pharmacophoric elements can yield compounds with unique biological activities and therapeutic potential. As research continues to uncover new applications for this class of molecules, their importance in addressing various health challenges is likely to grow.

In conclusion,< strong>CAS No. 1184598-04-6, specifically referring to< strong>3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid, represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse biological activities make it a valuable tool for researchers exploring new therapeutic strategies. The ongoing studies into its pharmacological properties highlight its potential as a lead compound for drug development and underscore the importance of continued research in this area.

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(CAS:1184598-04-6)3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
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